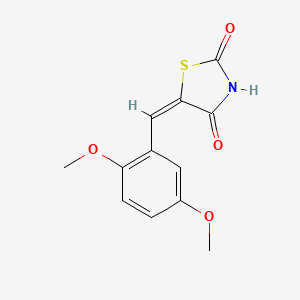
5-(2,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione
説明
5-(2,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as DMTB-TD, is a compound that has been widely used in scientific research due to its unique chemical properties and potential applications. In
科学的研究の応用
Biological Activities and Synthesis
5-Substituted-2,4-thiazolidinediones, including compounds like 5-(2,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione, demonstrate a broad spectrum of biological activities. The synthesis of these derivatives involves direct acylation and has been characterized using various spectroscopic methods (Popov-Pergal et al., 2010).
Antidiabetic and Hypolipidemic Activities
Studies on related thiazolidine-2,4-dione derivatives have shown promising hypoglycemic and hypolipidemic activities. This was observed in genetically obese and diabetic mice, indicating potential applications in diabetes management (Sohda et al., 1982).
Antimicrobial Properties
Derivatives of thiazolidine-2,4-dione have exhibited significant antimicrobial activities. Specific compounds have shown inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli, as well as antifungal activities against species like Asperigillus niger and Candida albicans (Rajput et al., 2011).
Aldose Reductase Inhibition
Aldose reductase inhibitors are crucial in managing diabetic complications. Certain 5-(arylidene)thiazolidine-2,4-diones have shown potent in vitro aldose reductase inhibitory activities, suggesting their potential role in treating diabetic conditions (Sever et al., 2021).
Oral Hypoglycemic Activity
The oral hypoglycemic activity of thiazolidine-2,4-diones has been evaluated, with findings suggesting their effectiveness in lowering blood glucose levels in diabetic patients. This highlights their potential as oral hypoglycemic agents (Kawale et al., 2020).
Antidepressant Properties
Some thiazolidine-2,4-dione derivatives have demonstrated potential antidepressant activity, differing in mechanism from traditional antidepressants (Wessels et al., 1980).
Anti-Hyperglycemic Agents
5-Substituted-arylidene-3-substitutedbenzyl-thiazolidine-2,4-dione derivatives have shown appreciable antidiabetic activity, comparable to standard drugs like rosiglitazone, suggesting their utility as anti-hyperglycemic agents (Ankush et al., 2012).
Corrosion Inhibition
Thiazolidinediones, including similar derivatives, have been evaluated for their corrosion inhibitory properties on carbon steel in acidic environments. This suggests their potential application in corrosion protection (Chaouiki et al., 2022).
特性
IUPAC Name |
(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c1-16-8-3-4-9(17-2)7(5-8)6-10-11(14)13-12(15)18-10/h3-6H,1-2H3,(H,13,14,15)/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVXGOPTTYYHOK-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/2\C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline](/img/structure/B6074371.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone](/img/structure/B6074373.png)
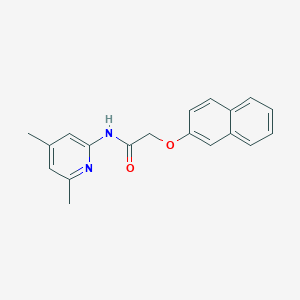
![2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}pyrimidine](/img/structure/B6074402.png)
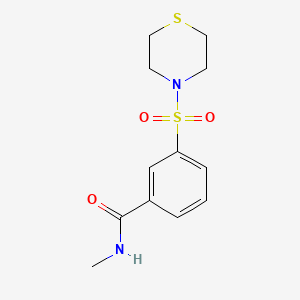
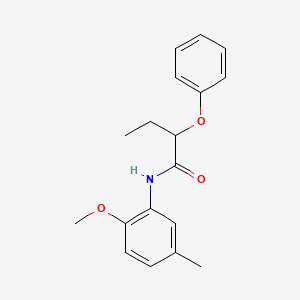
![ethyl 3-(2-fluorobenzyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinecarboxylate](/img/structure/B6074415.png)
![3-phenyl-5-(2-phenylethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6074419.png)
![1-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-2-methylpiperidine](/img/structure/B6074427.png)
![3-imidazo[1,2-a]pyridin-2-yl-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)propanamide](/img/structure/B6074431.png)
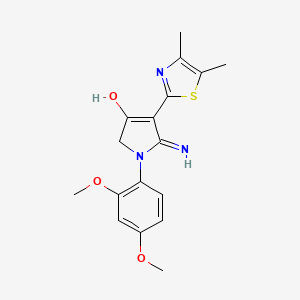
![3-[(3-fluorophenyl)amino]-1,3-diphenyl-1-propanone](/img/structure/B6074440.png)
![5-benzyl-2-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dihydro-3H-pyridazino[4,3-b]indol-3-one](/img/structure/B6074448.png)